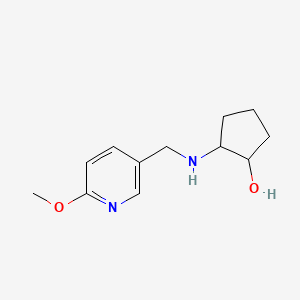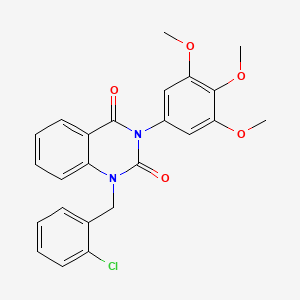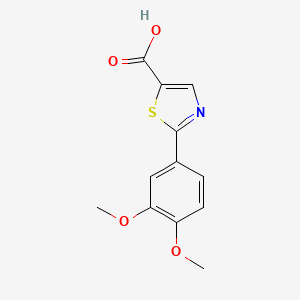![molecular formula C20H21N5O2S B2762889 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843629-47-0](/img/structure/B2762889.png)
2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features. It has an amino group (NH2), a methoxy group (OCH3), a carboxamide group (CONH2), a thiophene ring, and a pyrroloquinoxaline ring. These features suggest that it could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide and amino groups could make it somewhat soluble in water .科学的研究の応用
Antitubercular Agents
Research has focused on the synthesis of quinoline derivatives, including those related to the given compound, as potential antitubercular agents. These compounds were evaluated against Mycobacterium tuberculosis, showing significant in vitro antitubercular activity. The study explores diaryl carbinol prototypes as inhibitors against tuberculosis, suggesting a promising avenue for new antitubercular therapies (Karkara et al., 2020).
Antimalarial Activity
Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for in vitro activity against Plasmodium falciparum strains. The study found that certain derivatives showed significant antimalarial activity, highlighting the potential of quinoxaline derivatives in developing new antimalarial agents (Guillon et al., 2008).
Optical Properties and AIEE
The optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituents were investigated. These compounds exhibit aggregation-induced emission enhancement (AIEE) in both water addition and solid state, opening up potential applications in fluorescence-based sensors and organic electronics (Goszczycki et al., 2017).
Antimicrobial Activity
Quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Among these, certain compounds demonstrated potent antimicrobial effects, suggesting their potential use in developing new antimicrobial agents (Soliman, 2013).
Polymer Science
Research on diphenylquinoxaline-containing aromatic polyamides for potential applications in high-temperature thermosetting resin systems has been conducted. These studies focus on the synthesis, characterization, and evaluation of the thermal and curing properties of these polymers, indicating their significance in advanced materials science (Baek et al., 2003).
作用機序
将来の方向性
特性
IUPAC Name |
2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMFIJIWBXDKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

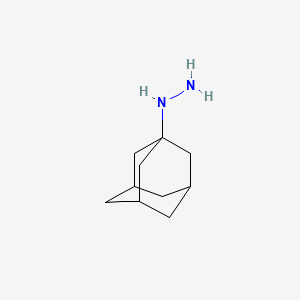

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)
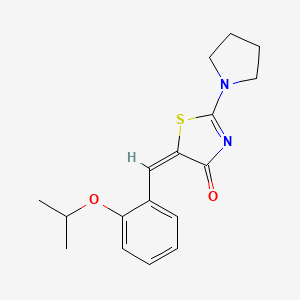
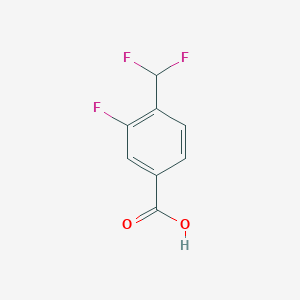
![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
